Cyclohexanone, 2-methyl-5-(1-methylethyl)-

Catalog No.
S1937143
CAS No.
499-70-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanone, 2-methyl-5-(1-methylethyl)-

CAS Number

499-70-7

Product Name

Cyclohexanone, 2-methyl-5-(1-methylethyl)-

IUPAC Name

(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

GCRTVIUGJCJVDD-RKDXNWHRSA-N

SMILES

CC1CCC(CC1=O)C(C)C

Canonical SMILES

CC1CCC(CC1=O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H](CC1=O)C(C)C

Occurrence and Natural Sources

Cyclohexanone, 2-methyl-5-(1-methylethyl)-, also known as tetrahydrocarvone or L-menthone, is a naturally occurring monoterpenoid found in various plants, including Echinacea angustifolia and Mentha spicata (spearmint) [].

Chemical Structure and Classification

Tetrahydrocarvone is a bicyclic molecule containing a six-membered cyclohexane ring fused with a single cyclopropane ring. The molecule possesses a ketone functional group (C=O) and two methyl groups attached to the cyclohexane ring. It belongs to the class of p-menthane monoterpenoids [].

Potential Bioactive Properties

Scientific research suggests that tetrahydrocarvone might possess various bioactivities. Studies have investigated its potential as an:

  • Antioxidant: Tetrahydrocarvone may exhibit antioxidant properties by scavenging free radicals, potentially contributing to its presence in medicinal plants like Echinacea [].
  • Insecticidal Agent: Research suggests that tetrahydrocarvone may have insecticidal properties against certain insect pests [].

Cyclohexanone, 2-methyl-5-(1-methylethyl)-, also known by its IUPAC name (2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one, is an organic compound with the molecular formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. This compound features a cyclohexanone ring, which is characterized by a six-membered carbon ring containing a ketone functional group. The unique structure includes a methyl group and an isopropyl group attached to the cyclohexanone framework, contributing to its chemical properties and reactivity .

The compound appears as a colorless to pale yellow liquid with a characteristic odor. It is classified as a combustible liquid and is soluble in organic solvents but has limited solubility in water .

Typical of ketones. These include:

  • Nucleophilic Addition Reactions: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products when treated with strong oxidizing agents such as potassium permanganate or chromic acid.
  • Reduction Reactions: This compound can also be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

The synthesis of Cyclohexanone, 2-methyl-5-(1-methylethyl)- typically involves the oxidation of 2-methyl-5-(1-methylethyl)cyclohexanol. The general synthesis pathway includes:

  • Starting Materials:
    • 2-methyl-5-(1-methylethyl)cyclohexanol
    • Oxidizing agent (e.g., chromic acid or potassium permanganate)
    • Solvent (e.g., acetone or dichloromethane)
    • Acidic catalyst (e.g., sulfuric acid)
  • Procedure:
    • Dissolve 2-methyl-5-(1-methylethyl)cyclohexanol in the chosen solvent.
    • Add the acidic catalyst to the solution.
    • Gradually introduce the oxidizing agent while stirring.
    • Heat the mixture to reflux for several hours.
    • Allow it to cool, filter off any precipitate, wash, and dry.
    • Distill the product to obtain Cyclohexanone, 2-methyl-5-(1-methylethyl)-.

Cyclohexanone, 2-methyl-5-(1-methylethyl)- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
CyclohexanoneC6H10OC_6H_{10}OSimple cyclohexanone without substituents; used widely as a solvent.
2-MethylcyclohexanoneC7H12OC_7H_{12}OFeatures a methyl group on the cyclohexanone ring; used in flavoring and fragrance industries.
3-MethylcyclohexanoneC7H12OC_7H_{12}OSimilar structure but with methyl at a different position; used in organic synthesis.
CyclopentanoneC5H8OC_5H_{8}OSmaller ring structure; used as a solvent and intermediate in organic reactions.

The uniqueness of Cyclohexanone, 2-methyl-5-(1-methylethyl)- lies in its specific arrangement of substituents on the cyclohexanone ring, which influences its reactivity and biological properties compared to these similar compounds .

IUPAC Nomenclature and Systematic Classification

Cyclohexanone, 2-methyl-5-(1-methylethyl)- is the IUPAC name for this monoterpene ketone. The systematic classification follows IUPAC rules for cyclic ketones, where the cyclohexane ring serves as the parent structure. The carbonyl group is assigned position 1, and substituents are numbered to provide the lowest possible locants.

The molecule consists of a six-membered cyclohexane ring with:

  • A ketone group at carbon 1 (C=O).
  • A methyl group (-CH₃) at carbon 5.
  • An isopropyl group (-CH(CH₃)₂) at carbon 2.

The full IUPAC name reflects this arrangement: (2S,5R)-2-isopropyl-5-methylcyclohexanone.

Molecular Structure and Stereochemical Considerations

The carbon skeleton of Cyclohexanone, 2-methyl-5-(1-methylethyl)- adopts a chair conformation, with substituents occupying either axial or equatorial positions. Key structural features include:

FeatureDescriptionSource
Parent RingCyclohexane with ketone group at C1
SubstituentsMethyl (C5) and isopropyl (C2) groups
ChiralityTwo stereogenic centers (C2 and C5), resulting in four stereoisomers
Preferred ConformationChair conformation with substituents in equatorial positions for stability

The ketone group at C1 imposes planar geometry, while the cyclohexane ring allows for conformational flexibility. This structural arrangement contributes to the compound’s minty aroma and bioactivity.

Comparative Analysis of Common Trivial Names

Cyclohexanone, 2-methyl-5-(1-methylethyl)- is commonly referred to by two trivial names: menthone and p-Menthane-3-one.

Trivial NameKey FeaturesCAS Number
MenthoneEncompasses all stereoisomers; trans (l-menthone) is predominant in nature89-80-5
p-Menthane-3-oneReflects numbering where the ketone is at position 3 of the p-menthane backbone10458-14-7

Menthone is a broader term that includes stereoisomers such as l-menthone (trans) and d-isomenthone (cis). p-Menthane-3-one emphasizes the p-menthane backbone, a structural classification for monoterpenoids derived from cyclohexane.

Physical Description

clear, colourless liquid

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Density

0.898-0.908 (20°)

UNII

N2VIB4RXFK
D5PYY1B83Q

GHS Hazard Statements

Aggregated GHS information provided by 117 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 24 of 117 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 93 of 117 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5206-83-7
499-70-7

Wikipedia

Carvomenthone, (+-)-

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Cyclohexanone, 2-methyl-5-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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